2-Amino-3,3,3-trifluoropropanamide;hydrochloride
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Overview
Description
2-Amino-3,3,3-trifluoropropanamide;hydrochloride is a fluorinated organic compound with the molecular formula C3H6F3N2O·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoropropanamide;hydrochloride typically involves the reaction of 2-Amino-3,3,3-trifluoropropanoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,3-trifluoropropanamide;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
Substitution Reactions: Substituted amides or amines.
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as primary amines.
Hydrolysis: 2-Amino-3,3,3-trifluoropropanoic acid and ammonia or an amine.
Scientific Research Applications
2-Amino-3,3,3-trifluoropropanamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoropropanamide;hydrochloride involves its interaction with molecular targets through the trifluoromethyl group, which can enhance its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,3,3-trifluoropropanoic acid
- 3,3,3-Trifluoro-1-propanamine hydrochloride
- 3,3,3-Trifluoro-2-hydroxypropanoic acid
Uniqueness
2-Amino-3,3,3-trifluoropropanamide;hydrochloride is unique due to the presence of both an amino group and an amide group, which can influence its reactivity and potential applications. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-3,3,3-trifluoropropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAQQKIOIWKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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